molecular formula C10H12BNO6 B11828550 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B11828550
M. Wt: 253.02 g/mol
InChI Key: PYBCFERUVPZASN-UHFFFAOYSA-N
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Description

7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a novel benzoxaborole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a unique structure combining a benzoxaborole core, known for its mechanism of action involving interactions with enzyme active sites, with nitroalkyl and hydroxyethoxy functional groups. These modifications are designed to explore and enhance biological activity, potentially leading to new therapeutic applications. Researchers are investigating this molecule for its utility as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Its specific properties are under investigation for various biochemical applications, making it a valuable compound for expanding the scope of boronic acid-based pharmaceuticals. This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12BNO6

Molecular Weight

253.02 g/mol

IUPAC Name

2-[[1-hydroxy-3-(nitromethyl)-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H12BNO6/c13-4-5-17-8-3-1-2-7-9(6-12(15)16)18-11(14)10(7)8/h1-3,9,13-14H,4-6H2

InChI Key

PYBCFERUVPZASN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCO)C(O1)C[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2]oxaborole core, followed by the introduction of the nitromethyl and hydroxyethoxy groups. Common reagents used in these reactions include boronic acids, nitromethane, and ethylene glycol. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Benzoxaborole Ring Reactivity

The 1,2-oxaborol-1(3H)-ol scaffold demonstrates characteristic boron-mediated reactivity. Under basic conditions (pH > 9), the boronic acid group undergoes hydrolysis, forming a borate intermediate that can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides . Acidic conditions (pH < 4) stabilize the cyclic boronate ester but may promote ring-opening in prolonged exposure.

Key Reactions:

  • Hydrolysis:

    Benzoxaborole+H2OpH 10Boronic Acid+Glycol Byproduct\text{Benzoxaborole} + \text{H}_2\text{O} \xrightarrow{\text{pH 10}} \text{Boronic Acid} + \text{Glycol Byproduct}

    Observed in aqueous buffers at elevated temperatures (60–80°C) .

  • Coordination with Diols:
    The boron center forms stable complexes with vicinal diols (e.g., mannitol), enabling pH-dependent solubility shifts .

Nitromethyl Group Transformations

The –CH2_2NO2_2 substituent participates in reduction and nucleophilic substitution:

Reaction TypeConditionsProductYield (%)Source
Catalytic HydrogenationH2_2 (1 atm), Pd/C, EtOH, 25°C3-(Aminomethyl)benzoxaborole82–90
Acidic ReductionZn/HCl, reflux3-(Hydroxylaminomethyl) derivative68
Nucleophilic AttackKCN, DMF, 80°C3-(Cyanomethyl) analog45

Reduction to the aminomethyl derivative enhances antibacterial activity by enabling hydrogen bonding with bacterial targets .

Hydroxyethoxy Side Chain Modifications

The 2-hydroxyethoxy group (–OCH2_2CH2_2OH) undergoes:

  • Ether Cleavage: HI (48%) at 110°C produces 7-hydroxybenzoxaborole and ethylene glycol .

  • Oxidation: Jones reagent (CrO3_3/H2_2SO4_4) converts the terminal –OH to a ketone, forming 7-(2-ketoethoxy) derivatives.

  • Esterification: Acetic anhydride/pyridine yields the acetyl-protected variant, improving lipophilicity for pharmacokinetic studies .

Electrophilic Aromatic Substitution

The electron-deficient benzoxaborole ring directs electrophiles to the C-5 and C-6 positions:

ElectrophileConditionsMajor ProductRegioselectivitySource
HNO3_3H2_2SO4_4, 0°C5-Nitro substitution85%
Cl2_2FeCl3_3, CH2_2Cl2_26-Chloro derivative (see )78%

Nitration at C-5 enhances anti-Wolbachia activity by 3-fold compared to the parent compound .

pH-Dependent Tautomerism

The compound exhibits equilibrium between closed boronate (pH 7–8) and open boronic acid (pH > 10) forms:

Closed FormOpen Form+H2O\text{Closed Form} \rightleftharpoons \text{Open Form} + \text{H}_2\text{O}

This tautomerism impacts solubility and bioavailability, with the closed form predominating in physiological conditions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, primarily via nitro group elimination . Storage recommendations:

  • Stable for >24 months at –20°C under inert gas .

  • Aqueous solutions degrade within 72 hours at 25°C.

Coordination with Metal Ions

The boronic acid and nitro groups chelate divalent cations (e.g., Mg2+^{2+}, Ca2+^{2+}), forming complexes that alter reaction kinetics in biological systems .

Scientific Research Applications

Biological Applications

Antimicrobial Activity:
Research indicates that 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol exhibits significant antibacterial properties against various pathogens, including those resistant to conventional antibiotics. The mechanism of action involves inhibition of specific bacterial enzymes critical for survival, making it a promising candidate for developing new antibiotics .

Potential Therapeutic Uses:
The compound's unique structural features allow it to serve as a scaffold for designing other bioactive compounds. Its interactions with biological targets have revealed potential as an inhibitor of certain enzymes involved in bacterial metabolism. Further research is necessary to elucidate its binding affinities and mechanisms at the molecular level.

Industrial Applications

Chemical Reagent:
In organic synthesis, 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is utilized as a building block for synthesizing more complex molecules. Its chemical reactivity allows it to participate in nucleophilic substitution reactions due to the hydroxyethoxy group and reduction reactions involving the nitromethyl group.

Material Science:
The compound's unique properties make it valuable in developing new materials and catalysts. Its ability to form reversible covalent bonds with nucleophilic sites on enzymes can be exploited in various industrial applications .

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom within the oxaborole ring can form reversible covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential antimicrobial and anticancer properties, where the compound targets key enzymes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Analogues and Their Properties
Compound Name Substituents Key Features Biological Activity (if reported) Reference
Target Compound 7-(2-Hydroxyethoxy), 3-(nitromethyl) Intermediate for aminomethyl derivatives; enhanced solubility due to hydroxyethoxy Not directly reported (precursor role)
GSK656 7-(2-Hydroxyethoxy), 3-(aminomethyl), 4-chloro Potent inhibitor of M. tuberculosis leucyl-tRNA synthetase; MIC = 0.06 µg/mL Antitubercular activity
Compound 4 7-Ethoxy, 3-(nitromethyl), 4-chloro Synthesized via NCS chlorination (57% yield); regioisomer separation required Intermediate for antitubercular agents
Compound 12 7-Ethoxy, 3-(aminomethyl), 4-fluoro Synthesized via chiral HPLC (>98% ee); improved target selectivity Preclinical candidate
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol 6-Fluoro Enhanced electronic effects; used in antifungal research Research tool
Key Observations:

Position 3: Nitromethyl groups are precursors to aminomethyl, which is essential for binding to bacterial targets (e.g., leucyl-tRNA synthetase in GSK656) . Reduction of nitromethyl to aminomethyl typically uses Raney Ni/H₂ or Pd(OH)₂/C under H₂, with yields ranging 50–70% .

Position 4 :

  • Chloro or fluoro substituents improve target affinity. For example, 4-chloro in GSK656 enhances inhibition by forming halogen bonds with the enzyme .
  • Chlorination via NCS in DMF achieves moderate yields (57%) but requires recrystallization for purity .

Position 7 :

  • 2-Hydroxyethoxy in GSK656 increases water solubility compared to ethoxy, improving pharmacokinetics .
  • Ethoxy derivatives (e.g., Compound 4) are simpler to synthesize but lack enhanced solubility .

Position 6 :

  • Fluorine introduction (e.g., 6-fluoro derivatives) modifies electronic properties and bioavailability, often used in antifungal applications .
Notes:
  • Chiral resolution using HPLC (e.g., Chiralpak AD columns) achieves enantiomeric excess (>98% ee) for bioactive isomers .
  • Functionalization at position 4 (e.g., chloro, ethyl) often requires regioselective conditions to avoid byproducts .

Structure-Activity Relationship (SAR)

Aminomethyl vs. Nitromethyl: The nitromethyl group is pharmacologically inert but serves as a synthetic handle. Reduction to aminomethyl is critical for target engagement, as seen in GSK656 .

Halogen Substitution: 4-Chloro in GSK656 improves binding affinity by 10-fold compared to non-halogenated analogues .

Solubility Modifiers :

  • 2-Hydroxyethoxy at position 7 reduces logP by ~1.5 units compared to ethoxy, enhancing aqueous solubility .

Biological Activity

7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the benzoxaborole class, characterized by a unique structure that includes a boron atom, a nitromethyl group, and a hydroxyethoxy substituent. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent.

  • Molecular Formula : C10H12BNO6
  • Molecular Weight : 253.02 g/mol
  • Physical Appearance : White to off-white crystalline solid
  • Solubility : Soluble in DMSO and water

The biological activity of 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol primarily involves its interaction with bacterial enzymes. The nitromethyl group enhances its antimicrobial properties by potentially inhibiting critical bacterial metabolic pathways. The boron atom's electrophilic nature allows for further functionalization and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens, including those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of enzymes essential for bacterial survival.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Resistance Status
Staphylococcus aureus4 µg/mLMethicillin-resistant
Escherichia coli8 µg/mLExtended-spectrum beta-lactamase-producing
Pseudomonas aeruginosa16 µg/mLMulti-drug resistant

Case Studies

  • Study on Efficacy Against Staphylococcus aureus :
    A study demonstrated that 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC of 4 µg/mL, indicating strong potential as a therapeutic agent against this challenging pathogen.
  • Evaluation in Animal Models :
    In vivo studies using murine models indicated that administration of this compound led to significant reductions in bacterial load in infected tissues. The pharmacokinetic profile suggested good bioavailability and distribution within the body, supporting its potential for clinical applications.

Structure-Activity Relationship (SAR)

The biological activity of benzoxaboroles like 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can be influenced by structural modifications. Substituents such as nitromethyl and hydroxyethoxy groups play crucial roles in enhancing antimicrobial efficacy.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
6-chloro-7-(2-hydroxyethoxy)-3-nitromethylbenzo[c][1,2]oxaborol-1(3H)-olC11H14ClBNO4Contains chlorine substituent
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-olC10H14BClNO4Aminomethyl group instead of nitromethyl
(S)-3-(aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-olC11H16BNO4Different functional groups

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol, and how can reaction conditions be optimized?

  • Methodology : Adapt palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) from structurally similar benzo[c][1,2]oxaborol derivatives. For example, use Pd(PPh₃)₄ with aryl stannanes or boronic acids in DMF at 80–100°C under inert atmospheres (N₂). Post-reaction, employ extraction (ethyl acetate), drying (anhydrous Na₂SO₄), and purification via silica gel chromatography or preparative HPLC .
  • Optimization : Vary catalyst loading (0.05–0.2 mmol), solvent polarity (DMF vs. THF), and reaction time (12–24 hours). Monitor yield and purity using HPLC (≥98% purity at 220 nm) .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., nitromethyl and hydroxyethoxy groups). Compare chemical shifts with analogous compounds (e.g., 7-ethoxy derivatives) .
  • Mass Spectrometry : Employ ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Chiral HPLC (Chiralpak AD column) for enantiomeric resolution if stereocenters are present .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Use PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhaling aerosols/dust. Ensure eyewash stations and safety showers are accessible .
  • Waste Disposal: Segregate hazardous waste (e.g., nitro-containing byproducts) for professional treatment .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral benzo[c][1,2]oxaborol derivatives?

  • Chiral Resolution : Apply chiral HPLC with CO₂/methanol mobile phases to separate enantiomers (e.g., (S)- and (R)-isomers of 7-ethoxy analogs). Optimize column loading (20 µm particle size) and elution gradients .
  • Asymmetric Catalysis : Explore chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce enantioselectivity during coupling steps .

Q. What mechanistic insights explain the reactivity of the nitromethyl group in cross-coupling reactions?

  • Mechanistic Studies :

  • Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states in Pd-mediated couplings.
  • Monitor nitro-to-amine reduction (e.g., H₂/Raney Ni) to assess reductive stability. Characterize intermediates via in situ IR or LC-MS .

Q. How can computational modeling predict the compound’s stability under varying pH or solvent conditions?

  • Modeling Approaches :

  • Perform DFT calculations (Gaussian 09) to simulate hydrolysis pathways of the oxaborole ring or nitro group.
  • Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How should contradictory data on reaction yields or byproduct formation be resolved?

  • Data Analysis :

  • Use design of experiments (DoE) to identify critical variables (e.g., temperature, solvent purity).
  • Apply chemometric tools (e.g., PCA) to correlate reaction conditions with impurity profiles from LC-MS datasets .

Methodological Resources

  • Synthetic Protocols : –24 detail Pd-catalyzed cross-couplings, nitro reductions, and chiral separations.
  • Safety Guidelines : , and 14 outline PPE requirements and hazard controls.
  • Advanced Techniques : , and 21 provide frameworks for experimental design and stereochemical analysis.

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